Spectroscopic Characterization of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride: A Technical Guide
Spectroscopic Characterization of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride: A Technical Guide
Introduction
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a chiral spirocyclic amine, a structural motif of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of spirocycles offers a unique conformational landscape for probing biological targets. As with any novel chemical entity destined for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the title compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causality behind experimental choices and a framework for interpreting the spectral features based on the molecule's structure. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Molecular Structure and Stereochemistry
The fundamental starting point for any spectroscopic analysis is a thorough understanding of the molecule's structure. (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride possesses a spirocyclic core, consisting of a cyclobutane and a pyrrolidine ring sharing a single carbon atom (the spirocenter). The hydrochloride salt form implies the protonation of the secondary amine.
Figure 1: Structure of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum will reveal the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and the relative number of protons in each environment (through integration).
Predicted ¹H NMR Data (400 MHz, D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| CH₃ | ~1.3 - 1.5 | Doublet (d) | 3H | Methyl group at C7 |
| CH (C7) | ~3.5 - 3.7 | Multiplet (m) | 1H | Methine proton at C7 |
| CH₂ (C5, C8) | ~3.2 - 3.6 | Multiplet (m) | 4H | Diastereotopic protons adjacent to N |
| CH₂ (C1, C4) | ~1.8 - 2.2 | Multiplet (m) | 4H | Cyclobutane protons |
| NH₂⁺ | ~7.0 - 8.0 (solvent dependent) | Broad singlet (br s) | 2H | Amine protons |
Causality and Insights:
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Solvent Choice: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are appropriate solvents for the hydrochloride salt. In D₂O, the acidic NH₂⁺ protons will exchange with deuterium, causing their signal to diminish or disappear, a useful diagnostic tool.[1]
-
Chemical Shifts: The protons on carbons adjacent to the positively charged nitrogen (C5, C8, and C7) are expected to be deshielded and appear at a lower field (higher ppm) due to the inductive effect of the nitrogen.[1] The methyl group (CH₃) being further away will be in a more shielded, upfield region.
-
Multiplicity: The methyl group protons are expected to be split into a doublet by the single proton on C7. The remaining methylene and methine protons will likely appear as complex multiplets due to diastereotopicity and coupling with multiple neighbors.
B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | N/A | No carbonyl group |
| C (spiro) | ~65 - 75 | Spirocyclic carbon |
| C-N (C5, C8, C7) | ~50 - 65 | Carbons adjacent to nitrogen |
| CH₃ | ~15 - 25 | Methyl carbon |
| CH₂ (cyclobutane) | ~25 - 40 | Cyclobutane carbons |
Causality and Insights:
-
Chemical Shifts: Similar to ¹H NMR, carbons bonded to the electronegative nitrogen will be deshielded and appear downfield.[2][3] The spiro carbon, being quaternary and part of two rings, will have a characteristic chemical shift. The aliphatic carbons of the cyclobutane ring and the methyl group will be found in the upfield region.[3]
C. Experimental Protocols for NMR Spectroscopy
Figure 2: General workflow for NMR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. For the ¹H spectrum, the signals are integrated, and for both spectra, the peaks are referenced to an internal standard (e.g., TMS or a residual solvent peak).[5]
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
A. Predicted IR Data and Interpretation
The IR spectrum of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride will be dominated by absorptions from the secondary amine hydrochloride and the aliphatic C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2700 - 3000 | Broad, Strong | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| ~2850 - 2960 | Medium to Strong | C-H stretch | Aliphatic CH, CH₂, CH₃ |
| ~1560 - 1620 | Medium | N-H bend | Secondary amine salt (R₂NH₂⁺) |
| ~1450 - 1470 | Medium | C-H bend | CH₂ scissoring |
| ~1370 - 1380 | Medium | C-H bend | CH₃ symmetric bend |
| ~1000 - 1250 | Medium | C-N stretch | Aliphatic amine |
Causality and Insights:
-
Amine Salt Absorptions: The most characteristic feature will be the broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is typical for the N-H stretching vibration in a secondary amine salt.[6][7][8][9][10] This broadness is due to hydrogen bonding.[6][9][10] The N-H bending vibration is expected in the 1560-1620 cm⁻¹ range.[6][8]
-
Aliphatic Absorptions: The various C-H stretching and bending vibrations from the methyl and spirocyclic alkyl groups will appear in their characteristic regions.
B. Experimental Protocol for ATR-FTIR Spectroscopy
Figure 3: General workflow for ATR-FTIR data acquisition.
Step-by-Step Protocol:
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[11]
-
Sample Application: Place a small amount of the solid (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Data Acquisition: Lower the pressure anvil to ensure good contact between the sample and the crystal.[11] Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. The spectrum can then be analyzed for the presence of the characteristic absorption bands.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can offer insights into the structure.
A. Predicted Mass Spectrum and Interpretation
For a compound like (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, Electrospray Ionization (ESI) is a suitable soft ionization technique. The hydrochloride salt will likely dissociate in solution, and the free amine will be protonated.
Predicted ESI-MS Data
| m/z (amu) | Ion | Comments |
| 126.1277 | [M+H]⁺ | Protonated molecular ion of the free base (C₈H₁₅N). This will be the base peak. |
| 112.1121 | [M+H - CH₂]⁺ | Loss of a methylene group. |
| 98.0964 | [M+H - C₂H₄]⁺ | Loss of ethene via ring opening. |
| 84.0808 | [M+H - C₃H₆]⁺ | Further fragmentation. |
Causality and Insights:
-
Ionization: In positive ion mode ESI-MS, the free amine is readily protonated to form the [M+H]⁺ ion.[13]
-
Nitrogen Rule: The free base, C₈H₁₅N, contains one nitrogen atom. Therefore, its molecular weight is odd (125 amu), and the [M+H]⁺ ion will have an even m/z value (126). This is a useful rule for identifying compounds containing an odd number of nitrogen atoms.[14][15]
-
Fragmentation: The fragmentation of cyclic amines is often initiated by an alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen).[14][16] This can lead to ring-opening and subsequent loss of small neutral molecules like ethene.
B. Experimental Protocol for ESI-MS
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